molecular formula C20H19ClFN5O B12503487 [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B12503487
M. Wt: 399.8 g/mol
InChI Key: LSIBQWDVJDEDKV-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and substituted phenyl groups

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperazine ring: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Substitution reactions: The final compound is obtained by introducing the chlorophenyl and fluorophenyl groups through substitution reactions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.

    1,3,4-Triazole derivatives: Studied for their potential as anticancer agents.

    Piperazine derivatives: Used in various therapeutic applications, including antipsychotic and anti-inflammatory agents.

The uniqueness of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine lies in its specific combination of functional groups, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H19ClFN5O

Molecular Weight

399.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19ClFN5O/c1-14-19(23-24-27(14)18-4-2-3-15(21)13-18)20(28)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h2-8,13H,9-12H2,1H3

InChI Key

LSIBQWDVJDEDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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